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Compound of Interest

Compound Name: 7-Bromoquinolin-4-ol

Cat. No.: B1280115

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

7-Bromoquinolin-4-ol and its derivatives represent a promising class of heterocyclic
compounds with significant potential in medicinal chemistry. The quinoline core is a well-
established pharmacophore found in numerous therapeutic agents, and the strategic
placement of a bromine atom at the 7-position offers a versatile handle for synthetic
modification, allowing for the exploration of structure-activity relationships (SAR) and the
development of novel drug candidates. While direct experimental data for 7-bromoquinolin-4-
ol is limited in publicly available literature, the broader family of brominated quinolines has
demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[1][2] This document provides an overview of the potential applications
of the 7-bromoquinolin-4-ol scaffold, along with detailed protocols for its synthesis and
biological evaluation, based on established methodologies for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 7-bromoquinolin-4-ol is presented below.
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Property Value Reference
Molecular Formula CoHeBIrNO [3]
Molecular Weight 224.05 g/mol [3]
Appearance Brown solid [4]
Melting Point 279-281 °C [3]
CAS Number 82121-06-0 [3]

Applications in Medicinal Chemistry

The 7-bromoquinolin-4-ol scaffold is a valuable starting material for the synthesis of a diverse
array of biologically active molecules. The bromine atom at the 7-position is particularly
amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura
coupling, enabling the introduction of various aryl and heteroaryl substituents.[1][4] This
synthetic versatility allows for the creation of compound libraries for screening against various
therapeutic targets.

Anticancer Activity

Quinoline derivatives are known to exhibit significant potential as anticancer agents through
various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and
survival.[2][5] While specific cytotoxicity data for 7-bromoquinolin-4-ol is not readily available,
the IC50 values of structurally similar brominated quinoline derivatives against various cancer
cell lines suggest potential antiproliferative activity. The lipophilic nature of the bromine atom
may enhance cell membrane permeability, and the quinoline ring can participate in crucial
interactions with biological targets.[1]

lllustrative Anticancer Activity of Related Quinoline Derivatives (IC50 in puM)
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Compound Type Cell Line IC50 (pM) Reference
Quinazolinone-Amino

) ] MCF-7 3.8-4.2 [6]
Acid Hybrids
Thiazoline-Tetralin

o A549 15.69 [7]
Derivatives
Thiazole-Pyrazoline

o HepG2 <100 [3]
Derivatives
Isatin—Quinazoline

HepG2 ~0.08 [8]

Hybrids

Antimicrobial Activity

The quinoline scaffold is a core component of several antibacterial and antifungal agents.[9]
Derivatives of 7-bromoquinoline have shown inhibitory activity against a range of bacterial and
fungal strains.[10][11] The mechanism of action can involve the inhibition of essential bacterial
enzymes or the disruption of cell membrane integrity.[12][13]

lllustrative Antimicrobial Activity of Related Quinoline Derivatives (MIC in pg/mL)
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Compound Type Bacterial Strain MIC (pg/mL) Reference
2-Phenyl-4-
o Staphylococcus
hydroxyquinoline 16 - 64 [14]
aureus

Derivatives

2-Phenyl-4-

hydroxyquinoline Bacillus subtilis 8-32 [14]
Derivatives

2-Phenyl-4-

hydroxyquinoline Escherichia coli 32-128 [14]
Derivatives

Quaternary Quinolone

o Escherichia coli 0.25 [12]
Derivative (4e)
N (7) position-
modified balofloxacin MRSA 0.0195 [15]

(2-e)

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of
derivatives based on the 7-bromoquinolin-4-ol scaffold.

Synthesis: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-
coupling reaction to introduce aryl or heteroaryl groups at the 7-position of a quinoline core.[1]

[4]

Workflow for Suzuki-Miyaura Coupling
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Start: 7-Bromoquinolin-4-ol Derivative

'

Add Arylboronic Acid, Base, and Palladium Catalyst in Degassed Solvent

'

Heat to Reflux (80-100 °C)
Monitor by TLC

'

Cool, Dilute with Water, and Extract with Organic Solvent

'

Purify by Column Chromatography

Product: 7-Aryl-quinolin-4-ol Derivative

Click to download full resolution via product page
Caption: General workflow for the synthesis of 7-aryl-quinolin-4-ol derivatives.

Materials:

7-Bromogquinolin-4-ol derivative

Arylboronic acid

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs, Na2COs)

Degassed solvent (e.g., Toluene, Dioxane)
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Inert gas (Nitrogen or Argon)
Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a reaction vessel, add the 7-bromoquinolin-4-ol derivative, arylboronic acid, and base.
Purge the vessel with an inert gas for 10-15 minutes.

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert
atmosphere.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by
Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-
quinolin-4-ol derivative.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT
Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
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Materials:

e Cancer cell line of interest

o Complete cell culture medium

o 96-well plates

e Test compound (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilizing agent (e.g., DMSO)

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

o Treat the cells with various concentrations of the test compound and a vehicle control
(DMSO).

 Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

« After the incubation period, remove the medium and add fresh medium containing MTT
solution to each well.

e Incubate for 2-4 hours to allow the formation of formazan crystals.

e Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value by plotting cell viability against compound concentration.
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Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory activity of a compound

against a specific kinase.

[16]Workflow for Kinase Inhibition Assay
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Prepare Kinase, Substrate, and Test Compound Solutions

'

Combine Kinase, Substrate, and Test Compound in a 384-well Plate

'

Initiate Kinase Reaction by Adding ATP

'

Incubate at Room Temperature for 30-60 minutes

'

Add Detection Reagent (e.g., ADP-Glo™)

'

Measure Luminescence

Calculate Kinase Activity and Determine IC50
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Prepare Serial Dilutions of Test Compound in a 96-well Plate Prepare a Standardized Bacterial Inoculum

Inoculate Each Well with the Bacterial Suspension

Incubate at 37°C for 18-24 hours

Determine MIC by Visual Inspection of Growth
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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